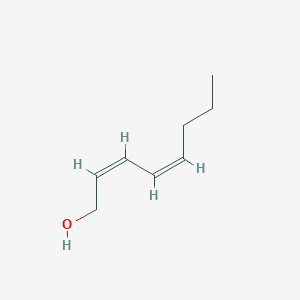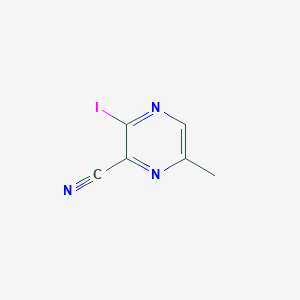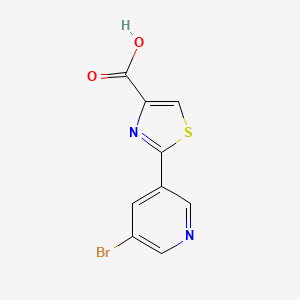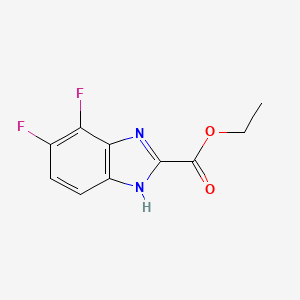
(2Z,4Z)-octa-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4Z)-octa-2,4-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of dienol, which is a molecule containing both a diene (two double bonds) and an alcohol (hydroxyl group). The specific configuration of the double bonds in this compound is in the cis (Z) form, meaning the hydrogen atoms attached to the double-bonded carbons are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-octa-2,4-dien-1-ol can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the starting materials would include a suitable aldehyde and a phosphonium ylide that introduces the conjugated diene system.
Diels-Alder Reaction: This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, such as:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated precursors can yield the desired dienol.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to construct the conjugated diene system with high stereoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4Z)-octa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
(2Z,4Z)-octa-2,4-dien-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which (2Z,4Z)-octa-2,4-dien-1-ol exerts its effects involves its interaction with various molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-octa-2,4-dien-1-ol: This compound has the same molecular formula but different configurations of the double bonds.
(2Z,4E)-octa-2,4-dien-1-ol: This compound has one cis and one trans double bond.
(2E,4Z)-octa-2,4-dien-1-ol: This compound has one trans and one cis double bond.
Uniqueness
(2Z,4Z)-octa-2,4-dien-1-ol is unique due to its specific cis configuration of both double bonds, which can influence its reactivity and interaction with other molecules. The cis configuration can lead to different stereochemical outcomes in reactions compared to its trans counterparts .
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(2Z,4Z)-octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6- |
Clé InChI |
LMBAOEUOOJDUBP-RZSVFLSASA-N |
SMILES isomérique |
CCC/C=C\C=C/CO |
SMILES canonique |
CCCC=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)

![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)

![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)

